molecular formula C20H14F3N3O2 B3440131 ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B3440131
M. Wt: 385.3 g/mol
InChI Key: VDLKMBVSFAPMGS-UHFFFAOYSA-N
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Description

“Ethyl 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities .


Synthesis Analysis

The synthesis of similar compounds has been achieved via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Sonogashira-type coupling, Suzuki–Miyaura coupling, and Buchwald–Hartwig coupling . These reactions allow for the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, such as the compound , have been studied for their potential anticancer activity . The presence of pyrimidine in the structure of DNA and RNA may account for its widespread therapeutic applications .

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, have shown promising antimicrobial activity . This makes them a potential candidate for the development of new antimicrobial drugs .

Antianxiety and Sedative Agents

Some drugs with a pyrazolo[1,5-a]pyrimidine scaffold, such as zaleplon and indiplon, are known to have sedative effects . This suggests that our compound could potentially be explored for its antianxiety and sedative properties .

Anti-proliferative Agents

The therapeutic potential of pyrazolo[1,5-a]pyrimidines as anti-proliferative agents has been highlighted in recent research . This suggests that our compound could be useful in inhibiting the growth of certain cells or tissues .

Analgesic Agents

Pyrazolo[1,5-a]pyrimidines have also been studied for their potential as analgesic agents . This means our compound could potentially be used in pain management .

Antioxidant Agents

Research has shown the potential of pyrazolo[1,5-a]pyrimidines as antioxidant agents . This suggests that our compound could be beneficial in protecting the body from damage caused by harmful molecules known as free radicals .

Inhibitors of Carboxylesterase, Translocator Protein, and PDE10A

Pyrazolo[1,5-a]pyrimidines have been found to inhibit carboxylesterase, translocator protein, and PDE10A . This suggests that our compound could be used in the development of drugs targeting these proteins .

Selective Kinase Inhibitors

The compound could potentially be used as a selective kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases .

Future Directions

The promising results from the synthesis of similar compounds allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . This could lead to the development of new drugs with improved therapeutic potential .

Mechanism of Action

Target of Action

The primary target of this compound is the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . The hypothalamic arcuate nucleus plays a crucial role in the regulation of energy homeostasis.

Mode of Action

This compound acts by blocking the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . By inhibiting this process, it can potentially influence the body’s energy balance and glucose levels.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in modulating energy homeostasis and glucose metabolism . By blocking the hypoglycemic augmentation of NE in the ARH, it may influence the body’s energy balance and glucose levels .

properties

IUPAC Name

ethyl 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)15-11-24-26-17(20(21,22)23)10-16(25-18(15)26)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLKMBVSFAPMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359941
Record name 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

679830-65-0
Record name 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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